molecular formula C23H20N4O2 B2508170 2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol CAS No. 477888-94-1

2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol

Cat. No.: B2508170
CAS No.: 477888-94-1
M. Wt: 384.439
InChI Key: KSYZEJIQZNCEAW-BUVRLJJBSA-N
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Description

2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol is a complex organic compound with the molecular formula C23H20N4O2. It is known for its unique structure, which includes a quinoxaline ring, a benzyl group, and a methoxyphenol moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 3-benzylquinoxaline-2-hydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The benzyl group and the methoxy group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Various substituted benzyl or methoxyphenol derivatives.

Scientific Research Applications

2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline and methoxyphenol moieties. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-[2-(3-phenylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol
  • 2-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol
  • 2-[(1E)-[2-(3-ethylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol

Uniqueness

The uniqueness of 2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol lies in its benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the benzyl group may enhance its ability to interact with specific molecular targets, leading to distinct biological effects.

Properties

IUPAC Name

2-[(E)-[(3-benzylquinoxalin-2-yl)hydrazinylidene]methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-29-18-11-12-22(28)17(14-18)15-24-27-23-21(13-16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-23/h2-12,14-15,28H,13H2,1H3,(H,26,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYZEJIQZNCEAW-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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